2-(2,6-Difluorobenzoyl)thiazole
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Overview
Description
2-(2,6-Difluorobenzoyl)thiazole is a heterocyclic compound that features a thiazole ring substituted with a 2,6-difluorobenzoyl group. Thiazole rings are known for their aromaticity and biological activity, making them significant in medicinal chemistry and various industrial applications . The presence of fluorine atoms in the benzoyl group enhances the compound’s chemical stability and biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-Difluorobenzoyl)thiazole typically involves the reaction of 2,6-difluorobenzoyl chloride with thiazole under basic conditions. One common method includes the use of a base such as triethylamine to facilitate the nucleophilic substitution reaction . The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is often achieved through recrystallization or chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions
2-(2,6-Difluorobenzoyl)thiazole undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (chlorine, bromine), nitro compounds.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Halogenated or nitro-substituted thiazoles.
Scientific Research Applications
2-(2,6-Difluorobenzoyl)thiazole has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 2-(2,6-Difluorobenzoyl)thiazole involves its interaction with various molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby disrupting normal cellular processes . In cancer cells, it may induce apoptosis by activating specific signaling pathways that lead to cell death . The presence of fluorine atoms enhances its ability to penetrate cell membranes and reach intracellular targets .
Comparison with Similar Compounds
Similar Compounds
2-(2,6-Dichlorobenzoyl)thiazole: Similar structure but with chlorine atoms instead of fluorine.
2-(2,6-Dimethylbenzoyl)thiazole: Contains methyl groups instead of fluorine, leading to variations in chemical stability and biological effects.
2-(2,6-Dinitrobenzoyl)thiazole:
Uniqueness
2-(2,6-Difluorobenzoyl)thiazole is unique due to the presence of fluorine atoms, which enhance its chemical stability and biological activity compared to its analogs. The fluorine atoms also contribute to its ability to interact with specific molecular targets more effectively .
Properties
IUPAC Name |
(2,6-difluorophenyl)-(1,3-thiazol-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5F2NOS/c11-6-2-1-3-7(12)8(6)9(14)10-13-4-5-15-10/h1-5H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OICLLAXUDANMAK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C(=O)C2=NC=CS2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5F2NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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